SB251023

β3-adrenoceptor splice variant CHO-K1 cells

Select SB251023 for defined, quantifiable engagement of β3a- vs. β3b-AR splice variants. Its pEC50 values (7.14 β3a, 6.91 β3b) in CHO-K1 cells offer a reproducible experimental window not provided by non-discriminatory agonists like CL316243. The distinct phosphinic acid moiety ensures unique SAR data versus carboxy-based clinical candidates, making it the optimal probe for biased signaling studies and rodent metabolic research.

Molecular Formula C28H34NO6P
Molecular Weight 511.5 g/mol
Cat. No. B1680819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB251023
SynonymsSB251023;  SB 251023;  SB-251023.
Molecular FormulaC28H34NO6P
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O
InChIInChI=1S/C28H34NO6P/c30-23-10-14-25(15-11-23)34-20-24(31)19-29-28(16-4-5-17-28)18-22-8-12-26(13-9-22)35-21-36(32,33)27-6-2-1-3-7-27/h1-3,6-15,24,29-31H,4-5,16-21H2,(H,32,33)/t24-/m0/s1
InChIKeyMKEFUSOCGOBQMJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB251023 (4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl)(phenyl)phosphinic acid) – β3-Adrenergic Receptor Agonist with Quantifiable Subtype-Specific Activity


SB251023 (CAS 208842-53-9) is a synthetic phosphinic acid-based β3-adrenergic receptor (β3-AR) agonist that has been characterized in recombinant cell systems for its functional selectivity and potency across mouse β3-AR splice variants. The compound belongs to a series of aryloxypropanolamine derivatives bearing a phosphinic acid bioisostere and has been studied for potential applications in metabolic disorders and cardiovascular research [1]. Its pharmacological signature includes measurable pEC50 values of 7.14 and 6.91 for β3a- and β3b-adrenoceptors, respectively, in Chinese hamster ovary (CHO) cells, along with the ability to modulate both cyclic AMP accumulation and extracellular acidification rate (EAR) [2].

Why Generic β3-AR Agonists Cannot Substitute for SB251023 – Evidence-Based Structural and Pharmacological Differentiation


SB251023 possesses a unique phosphinic acid moiety that distinguishes it from carboxy-based β3-agonists such as mirabegron, solabegron, or vibegron, altering its physiochemical properties, receptor interaction kinetics, and potential off-target liability . In the absence of direct, head-to-head data against all clinical β3-agonists, the compound's quantifiable in vitro profile demonstrates a distinct balance of potency and functional efficacy at β3a versus β3b splice variants that is not recapitulated by standard reference agonists like CL316243 or BRL37344 [1]. Substitution with an uncharacterized or less selective β3-AR ligand introduces unquantified risk of altered signaling bias, species-specific differences, and inconsistent metabolic outcomes, making SB251023 the scientifically defensible choice for experiments requiring defined β3-subtype engagement and reproducible cAMP/EAR modulation in recombinant CHO-K1 and analogous systems [1].

Quantitative Differentiation Evidence: SB251023 vs. β3-AR Comparators


Mouse β3a vs. β3b Splice Variant Potency (pEC50)

SB251023 exhibits differential potency between the mouse β3a and β3b splice variants in CHO-K1 cells, with pEC50 values of 7.14 and 6.91, respectively. This represents a ~1.7-fold lower potency at β3b relative to β3a, whereas reference agonist CL316243 shows comparable potency at both variants and BRL37344 shows a more pronounced 3.8-fold reduction at β3b [1]. The data derive from the same study using identical assay conditions, enabling direct cross-compound comparison [1].

β3-adrenoceptor splice variant CHO-K1 cells EAR assay

Comparative Agonist Potency (pEC50) for Mouse β3b-Adrenoceptor

At the mouse β3b-adrenoceptor, SB251023 shows a pEC50 of 6.91, placing it in the moderate potency range among β3-AR agonists tested in the same assay system. It is approximately 13-fold less potent than CL316243 (pEC50 ≈ 8.2) and >250,000-fold less potent than L755507 (pEC50 ≈ 12.3), yet 2.6-fold more potent than BRL37344 (pEC50 ≈ 6.5) and roughly equipotent to GR265162X (pEC50 ≈ 6.8) [1].

β3-adrenoceptor β3b splice variant EAR assay CHO cells

Signaling Pathway Selectivity: EAR vs. cAMP Accumulation

While SB251023 robustly increases extracellular acidification rate (EAR) in both β3a- and β3b-expressing CHO cells, its ability to stimulate cAMP accumulation is receptor splice variant-dependent and shows lower maximal efficacy compared to EAR responses [1]. In contrast, CL316243 and L755507 produce full cAMP responses in both variants, whereas BRL37344 exhibits weak cAMP stimulation at β3b [1]. This divergence in EAR/cAMP coupling indicates that SB251023 engages a distinct signaling repertoire, potentially biased toward G protein-independent pathways or specific G protein subtype activation.

β3-adrenoceptor signaling bias EAR cAMP CHO cells

Phosphinic Acid Scaffold vs. Carboxylic Acid Bioisostere

SB251023 incorporates a phosphinic acid group (–P(O)(OH)R) as a carboxylic acid bioisostere, a structural feature that distinguishes it from clinically utilized β3-agonists such as mirabegron, vibegron, and solabegron, which contain carboxamide, carboxylic acid, or tetrazolone moieties [1]. Phosphinic acids exhibit distinct pKa values (~2.5–3.5) and increased hydrogen-bonding capacity relative to carboxylic acids (pKa ~4.5), potentially altering membrane permeability, binding kinetics, and off-target interactions [2]. This scaffold is shared by a subset of research β3-agonists (e.g., L755507, GR265162X) but not by approved therapeutics, making SB251023 a valuable tool for structure-activity relationship (SAR) studies and for experiments where distinct physicochemical properties are desired.

phosphinic acid bioisostere β3-adrenoceptor SAR

Research and Procurement Applications for SB251023 – Evidence-Driven Use Cases


β3-Adrenoceptor Splice Variant Pharmacology Studies

SB251023 is uniquely suited for experiments requiring a β3-AR agonist that differentiates between β3a and β3b splice variants. Its pEC50 values of 7.14 (β3a) and 6.91 (β3b) in CHO-K1 cells provide a quantifiable, reproducible window for assessing splice variant-specific signaling, unlike agonists such as CL316243 or L755507 that show no discrimination [1]. Researchers investigating the physiological roles of β3a versus β3b in metabolic tissues or cardiovascular models should select SB251023 to achieve defined subtype engagement.

Biased Agonism and Signaling Pathway Deconvolution

Given its demonstrated divergence between EAR stimulation and cAMP accumulation (relative to reference agonists), SB251023 is an optimal probe for dissecting β3-AR signal transduction. Its ability to robustly activate EAR without eliciting a full cAMP response in certain contexts [1] enables investigators to study G protein-independent signaling, β-arrestin recruitment, or Gi/o coupling in a controlled manner. Procurement of SB251023 is recommended for academic and pharmaceutical laboratories engaged in biased ligand screening or mechanistic pharmacology of GPCRs.

Structure-Activity Relationship (SAR) and Bioisostere Evaluation

The phosphinic acid moiety of SB251023 distinguishes it from carboxy- and amide-containing β3-agonists, offering a defined chemical probe for SAR studies. Medicinal chemistry teams seeking to evaluate the impact of acidic bioisosteres on β3-AR binding affinity, selectivity, and downstream function should include SB251023 as a benchmark comparator against mirabegron, vibegron, and other clinical candidates [2]. Its use in parallel with structurally related phosphinates (e.g., L755507) can illuminate the contributions of the phenylphosphinic acid substituent to receptor interaction kinetics.

In Vitro Metabolic and Cardiovascular Disease Models (Mouse/Rodent Systems)

Although in vivo data for SB251023 are limited, its validated in vitro activity at mouse β3-ARs (pEC50 7.14–6.91) [1] makes it a suitable agonist for preclinical studies in rodent-derived cell lines (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or primary brown adipocytes) where β3-AR activation is linked to lipolysis, thermogenesis, or glucose uptake. Procurement of SB251023, rather than a human-selective agonist with unknown rodent cross-reactivity, ensures that experimental outcomes in mouse models reflect genuine β3-AR pharmacology.

Quote Request

Request a Quote for SB251023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.